molecular formula C18H19F3N6O B2809127 2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine CAS No. 2200112-56-5

2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine

Cat. No. B2809127
CAS RN: 2200112-56-5
M. Wt: 392.386
InChI Key: BPCIDZDPGWQQMV-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a bicyclic heterocycle consisting of fused pyrazole and pyrimidine rings . The molecule also contains a piperidine ring, a common motif in many pharmaceuticals, and a trifluoromethyl group, which is often used to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyrimidine ring system, the piperidine ring, and the trifluoromethyl group . The presence of nitrogen atoms in the heterocyclic rings would likely result in a polar molecule with potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the pyrazolo[3,4-d]pyrimidine and piperidine rings . These could act as nucleophiles in reactions with electrophiles . The trifluoromethyl group is generally considered to be inert .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple nitrogen atoms could result in a relatively high melting point due to intermolecular hydrogen bonding . The trifluoromethyl group could increase the compound’s lipophilicity, potentially improving its ability to cross biological membranes .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing various novel compounds, including isoxazolines, isoxazoles, and other pyrazolo[3,4-d]pyrimidine derivatives. These synthetic routes involve cyclization, N-allylation, and dipolar cycloaddition reactions, highlighting the versatility of pyrazolo[3,4-d]pyrimidine scaffolds in heterocyclic synthesis (Rahmouni et al., 2014).

Development of Ligands

The synthesis and investigation of heteroaromatic ligands containing a pyrimidine ring have been explored, demonstrating the utility of these compounds in medicinal chemistry and material science. These studies focus on generating new compounds with potential biological or catalytic activities (Ivashchenko et al., 1980).

Antimicrobial and Antitumor Agents

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. This research underscores the potential of these compounds as therapeutic agents, with some showing promising activity against various bacterial and fungal strains as well as cancer cell lines (Holla et al., 2006).

Chemical Modifications and Drug Discovery

The chemical structure of interest serves as a foundation for creating a variety of drug candidates, including kinase inhibitors and other biologically active molecules. These endeavors aim to discover new treatments for diseases like cancer by targeting specific cellular pathways (ヘンリー,ジェームズ, 2006).

Radiolabeling for Imaging

Compounds structurally related to the chemical have been developed for potential use in positron emission tomography (PET) imaging. These efforts involve synthesizing fluorinated derivatives for imaging specific cancer mutations, demonstrating the compound's relevance in diagnostic research (Wang et al., 2013).

Future Directions

Given the biological activity of many pyrazolo[3,4-d]pyrimidine derivatives, this compound could be of interest for further study. Potential areas of research could include the synthesis of analogs, the investigation of its biological activity, and the optimization of its properties for potential therapeutic applications .

properties

IUPAC Name

1-methyl-4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N6O/c1-26-16-13(9-24-26)17(23-11-22-16)27-7-5-12(6-8-27)10-28-15-4-2-3-14(25-15)18(19,20)21/h2-4,9,11-12H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCIDZDPGWQQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC=N2)N3CCC(CC3)COC4=CC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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